REACTION_CXSMILES
|
[O:1]1[CH2:6][CH2:5][CH:4]([CH:7]=[O:8])[CH2:3][CH2:2]1.[CH3:9][O:10][C:11]1[CH:12]=[C:13]([Mg]Cl)[CH:14]=[C:15]([O:17][CH3:18])[CH:16]=1.Cl>O1CCCC1>[CH3:9][O:10][C:11]1[CH:12]=[C:13]([CH:7]([CH:4]2[CH2:5][CH2:6][O:1][CH2:2][CH2:3]2)[OH:8])[CH:14]=[C:15]([O:17][CH3:18])[CH:16]=1
|
Name
|
|
Quantity
|
16 g
|
Type
|
reactant
|
Smiles
|
O1CCC(CC1)C=O
|
Name
|
solution
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
3,5-dimethoxyphenylmagnesium chloride
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
COC=1C=C(C=C(C1)OC)[Mg]Cl
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
140 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
300 mL
|
Type
|
reactant
|
Smiles
|
Cl
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
to stir at room temperature overnight
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
maintaining
|
Type
|
CUSTOM
|
Details
|
the reaction at or
|
Type
|
TEMPERATURE
|
Details
|
below reflux by external cooling
|
Type
|
ADDITION
|
Details
|
Once the addition
|
Type
|
EXTRACTION
|
Details
|
the reaction mixture is extracted with ethyl acetate
|
Type
|
EXTRACTION
|
Details
|
The organic extract
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
is dried over anhydrous magnesium sulfate
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CUSTOM
|
Details
|
the filtrate evaporated in vacuo
|
Type
|
CUSTOM
|
Details
|
Purification by column chromatography on silica gel
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
product
|
Smiles
|
COC=1C=C(C=C(C1)OC)C(O)C1CCOCC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |